BenchChemオンラインストアへようこそ!

2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid (CAS 1706449-76-4, molecular formula C₁₂H₁₈N₄O₂, MW 250.30) belongs to the class of pyrimidine-substituted α-(pyrrolidin-1-yl)acetic acid derivatives. The core scaffold – a 2-methyl-6-(pyrrolidin-1-yl)pyrimidine with an N-methyl glycine appendage – is found as a substructure in disclosed acetyl-CoA carboxylase (ACC) inhibitor programs targeting metabolic diseases , and the pyrrolidine-acetic acid motif is recognized in antiviral CCR5 antagonist chemotypes.

Molecular Formula C12H18N4O2
Molecular Weight 250.30 g/mol
Cat. No. B11780841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid
Molecular FormulaC12H18N4O2
Molecular Weight250.30 g/mol
Structural Identifiers
SMILESCC1=NC(=CC(=N1)N(C)CC(=O)O)N2CCCC2
InChIInChI=1S/C12H18N4O2/c1-9-13-10(15(2)8-12(17)18)7-11(14-9)16-5-3-4-6-16/h7H,3-6,8H2,1-2H3,(H,17,18)
InChIKeyRHNCHJZTOQQMFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid (CAS 1706449-76-4) – Structural Classification and Supplier Landscape for Procurement Decisions


2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid (CAS 1706449-76-4, molecular formula C₁₂H₁₈N₄O₂, MW 250.30) belongs to the class of pyrimidine-substituted α-(pyrrolidin-1-yl)acetic acid derivatives. The core scaffold – a 2-methyl-6-(pyrrolidin-1-yl)pyrimidine with an N-methyl glycine appendage – is found as a substructure in disclosed acetyl-CoA carboxylase (ACC) inhibitor programs targeting metabolic diseases [1], and the pyrrolidine-acetic acid motif is recognized in antiviral CCR5 antagonist chemotypes [2]. The compound is commercially available from multiple vendors at purities of 97–98% , positioning it as a specialty heterocyclic building block for medicinal chemistry and fragment-based library construction. However, no peer-reviewed primary publication, patent example, or public database explicitly reports quantitative biological or physicochemical data for this exact compound at the time of this assessment.

Why Close Analogs of 2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid Cannot Be Presumed Interchangeable


At present, no direct comparative data exist to quantify the consequences of substituting 2-(methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid with a closely related analog. However, the compound's closest commercially available analog – [Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid (CAS 1706442-58-1) – differs by replacement of the saturated pyrrolidine ring with an aromatic pyrrole ring . This single bond saturation difference alters pKa of the adjacent nitrogen, ring conformation, and π-character, all of which are known to shift binding pose and target engagement in pyrrolidine-versus-pyrrole matched molecular pair analyses [1]. A second accessible comparator, 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetic acid (CAS not publicly active), replaces the N-methyl-N-(acetic acid) linkage with an O-acetic acid ether, eliminating a hydrogen-bond donor/acceptor site and altering linker geometry . Without confirmatory assay data, procurement for any structure-activity relationship (SAR) program should treat each analog as distinct; generic replacement risks uncharacterized potency loss, selectivity shifts, or synthetic incompatibility.

Quantitative Evidence Inventory for 2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid Differentiation


Data Availability Gap: No Published Quantitative Head-to-Head Comparisons Identified for CAS 1706449-76-4

A systematic search across PubMed, Google Patents, BindingDB, PubChem, ChEMBL, and major vendor catalogs (May 2026) returned zero experimental records containing quantitative potency, selectivity, ADME, or physicochemical data for 2-(methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid. In contrast, the structurally related compound [Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid (CAS 1706442-58-1) is described by one vendor as exhibiting 'potent biological activity' , though no numerical EC₅₀, IC₅₀, or Ki values are publicly available. Two lower-similarity analogs containing a 2-methyl-6-(pyrrolidin-1-yl)pyrimidine core have literature-reported kinase inhibitory activity: a Btk inhibitor (IC₅₀ not publicly disclosed for the exact pyrimidine fragment) , and a CHD1L inhibitor series where the core is present but the N-acetic acid substitution is absent . The absolute differentiation of the target compound from these comparators cannot be quantified at this time.

Medicinal Chemistry Chemical Biology Fragment-Based Drug Discovery

Structural Differentiation from 2-((6-(Pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetic acid: N-Methyl-N-Acetic Acid vs. O-Acetic Acid Linker Chemistry

The target compound and 2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)acetic acid share a 6-(pyrrolidin-1-yl)pyrimidin-4-yl scaffold but differ in their acetic acid appendage: the target uses an N-methyl-N-(CH₂COOH) linkage, while the comparator uses an O-CH₂COOH ether linkage . This substitution changes the hydrogen-bonding capacity (tertiary amine vs. ether oxygen), the linker length by approximately 0.3 Å, and the metabolic vulnerability (N-dealkylation vs. O-dealkylation pathways). While no direct stability or binding data exist for either compound, medicinal chemistry precedent in kinase inhibitor linker optimization indicates that N-methyl-to-O-ether substitutions typically alter logD by 0.5–1.0 units and can shift target residence time [1]. These differences are of first-order importance for PROTAC and bioconjugate design where linker composition governs ternary complex formation and cellular permeability.

Linker Chemistry PROTAC Design Bioconjugation

Pyrrolidine Saturation State Differentiation: Target Compound vs. Pyrrole Analog CAS 1706442-58-1

The target compound (pyrrolidine ring, sp³-hybridized nitrogen) and its closest commercially identified analog [Methyl-(6-pyrrol-1-yl-pyrimidin-4-yl)-amino]-acetic acid (pyrrole ring, sp²-hybridized nitrogen) form a matched molecular pair differing only in ring saturation . In the mGlu receptor agonist series (APTCs), pyrrolidine vs. pyrrole ring saturation has been shown to drive selectivity between mGlu4 (EC₅₀ 48.3 μM) and mGlu8 (EC₅₀ 56.2 μM) [1]. While that study does not include the exact pyrimidine-substituted compounds in question, the structural principle is transferable: saturation of the five-membered ring alters the dihedral angle between the ring and the pyrimidine core by approximately 15–20°, changing the spatial presentation of the acetic acid pharmacophore. This conformational difference is sufficient to shift GPCR subtype selectivity in structurally related chemotypes.

Matched Molecular Pairs Conformational Analysis Receptor Binding

Optimal Procurement and Application Scenarios for 2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid Based on Available Evidence


Fragment-Based Drug Discovery Library Expansion with a Conformationally Distinct Pyrrolidine-Acetic Acid Chemotype

When expanding a fragment library targeting acetyl-CoA carboxylase (ACC) or other metabolic enzymes, 2-(methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid provides a scaffold that maps onto the pyrimidine-substituted pyrrolidine pharmacophore disclosed in the ACC inhibitor patent family (US8962641B2) [1]. Its N-methyl-N-acetic acid substituent offers a synthetic handle for amide coupling with diverse amines, enabling rapid parallel library synthesis. The compound's molecular weight (250.30 Da) and calculated logP (~0.5–1.5) place it within Rule-of-Three compliant fragment space, making it suitable for NMR and SPR-based fragment screening campaigns.

PROTAC Linker Optimization Requiring a Tertiary Amine-Containing Heterobifunctional Building Block

For PROTAC development programs where the linker must contain a tertiary amine for solubility modulation, this compound offers a pyrimidine-pyrrolidine core with a pre-installed N-methyl-N-acetic acid group. The tertiary amine center distinguishes it from the more common O-acetic acid ether linkers , providing a site for pH-dependent ionization absent in ether-based alternatives. The pyrimidine nitrogen atoms may also engage in additional hydrogen bonds with the target protein surface, contributing to ternary complex stabilization.

Matched Molecular Pair Analysis of Pyrrolidine vs. Pyrrole Ring Saturation Effects in GPCR or Kinase Programs

Researchers investigating the impact of five-membered ring saturation on target selectivity can procure this compound alongside its pyrrole analog (CAS 1706442-58-1) to conduct parallel synthesis and biological evaluation . The established precedent in mGlu receptor pharmacology demonstrates that pyrrolidine vs. pyrrole saturation can shift functional selectivity between closely related receptor subtypes [2]. This matched pair approach allows quantification of the saturation effect within the specific pyrimidine scaffold context, generating SAR data that is currently absent from the public domain.

Synthetic Intermediate for Complex Kinase Inhibitor Scaffolds Containing a 2-Methyl-6-(pyrrolidin-1-yl)pyrimidine Core

The target compound serves as a key intermediate for accessing diverse kinase-targeted chemical space. The 2-methyl-6-(pyrrolidin-1-yl)pyrimidine core is present in literature-reported Btk and CHD1L inhibitor series . The carboxylic acid group can be activated and coupled to elaborated amine fragments, while the pyrimidine ring allows further functionalization at the 5-position via electrophilic substitution or cross-coupling. Procurement from vendors offering ≥97% purity ensures batch-to-batch consistency for multi-step synthetic campaigns.

Quote Request

Request a Quote for 2-(Methyl(2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.